molecular formula C20H16O3 B5878187 4-acetylphenyl 1-naphthylacetate

4-acetylphenyl 1-naphthylacetate

Cat. No.: B5878187
M. Wt: 304.3 g/mol
InChI Key: XMNVQCYUWRNQBV-UHFFFAOYSA-N
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Description

4-Acetylphenyl 1-naphthylacetate is an ester derivative of 1-naphthylacetic acid, where the esterifying alcohol is 4-acetylphenol. Structurally, it consists of a naphthalene moiety linked to an acetylphenyl group via an acetate bridge. For instance, esters of 1-naphthylacetic acid are widely studied for their physicochemical characteristics, including solubility, stability, and reactivity, which are influenced by the substituents on the phenolic group .

Such modifications are critical in applications ranging from agrochemicals to pharmaceuticals, where ester stability and bioavailability are paramount.

Properties

IUPAC Name

(4-acetylphenyl) 2-naphthalen-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-14(21)15-9-11-18(12-10-15)23-20(22)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVQCYUWRNQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 1-naphthylacetate typically involves the esterification of 4-acetylphenol with 1-naphthylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-acetylphenyl 1-naphthylacetate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the phenyl and naphthyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 4-acetylphenyl 1-naphthylacetic acid.

    Reduction: Formation of 4-(1-hydroxyethyl)phenyl 1-naphthylacetate.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-acetylphenyl 1-naphthylacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving esterases and acetyltransferases. Its derivatives could potentially exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structural properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 1-naphthylacetate involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-acetylphenol and 1-naphthylacetic acid. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Molecular Comparison

Key structural analogs include 4-biphenylyl 1-naphthylacetate and ethyl 1-naphthylacetate . These compounds differ in the esterifying alcohol, leading to distinct molecular weights and functional properties:

Compound Molecular Formula Average Mass Solubility/Formulation Key Structural Feature
4-Acetylphenyl 1-naphthylacetate (Inferred) CₙHₘOₓ ~300–340* Likely polar solvents (e.g., acetonitrile) Acetylphenyl group (electron-withdrawing)
4-Biphenylyl 1-naphthylacetate C₂₄H₁₈O₂ 338.406 Lipophilic solvents Biphenylyl group (bulky, aromatic)
Ethyl 1-naphthylacetate C₁₄H₁₄O₂ 214.26 tert-Butyl methyl ether, toluene Ethyl group (small, lipophilic)

*Exact mass inferred from analogs; acetylphenyl group reduces molecular weight compared to biphenylyl but increases polarity.

Physicochemical Properties

  • Stability and Reactivity: The acetylphenyl group enhances polarity and may accelerate hydrolysis relative to ethyl esters due to electron-withdrawing effects. This contrasts with 4-biphenylyl 1-naphthylacetate, where the bulky biphenylyl group likely stabilizes the ester against enzymatic or aqueous degradation . Ethyl 1-naphthylacetate exhibits higher lipophilicity, favoring nonpolar solvents like toluene, but is more prone to hydrolysis than aromatic esters .
  • Solubility :

    • Ethyl 1-naphthylacetate is formulated in tert-butyl methyl ether, indicating low water solubility .
    • This compound, with its polar acetyl group, may exhibit improved solubility in acetonitrile or acetone compared to biphenylyl or ethyl analogs.

Functional and Toxicological Considerations

  • Enzymatic Interactions :

    • While 4-acetylphenyl phosphate (a structurally related compound) demonstrates leaving group tendencies in enzymatic reactions , the acetate ester’s stability in biological systems requires further study. The acetyl group’s electron-withdrawing nature could influence interactions with esterases or phosphatases.
  • Toxicity :

    • Naphthalene derivatives, such as 1-methylnaphthalene, are associated with hematological and respiratory toxicity . Although specific data on this compound is lacking, its structural similarity to naphthalene-based compounds warrants caution in handling and application.

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